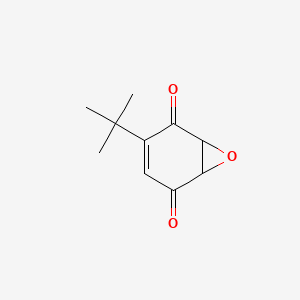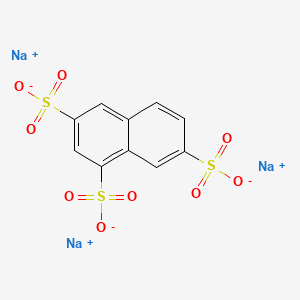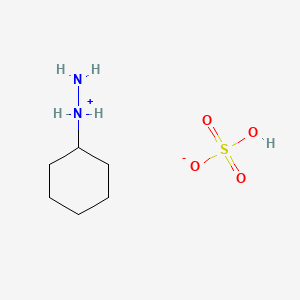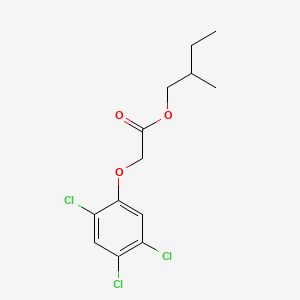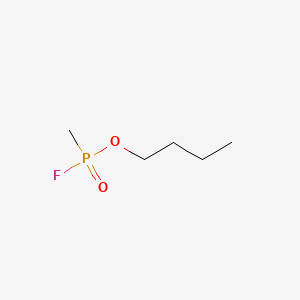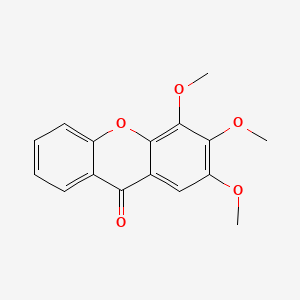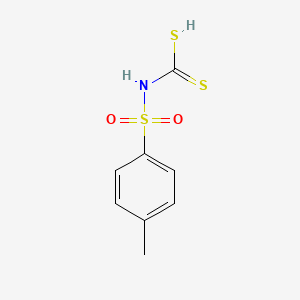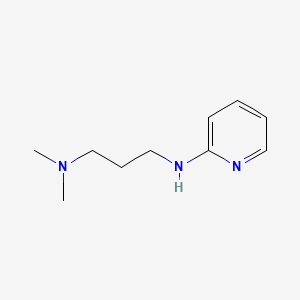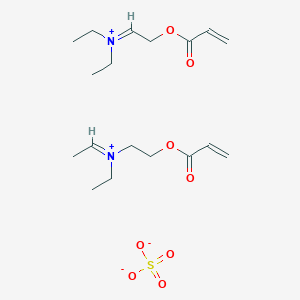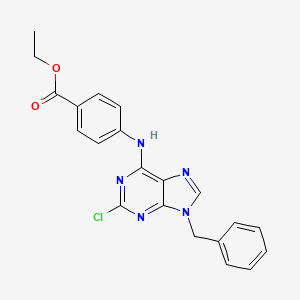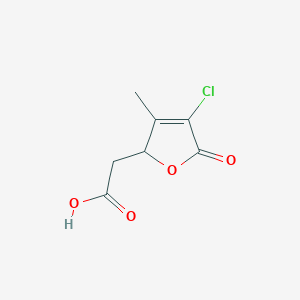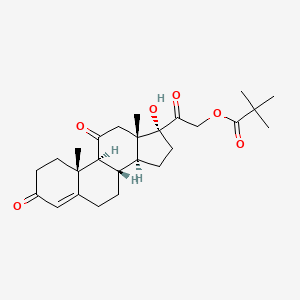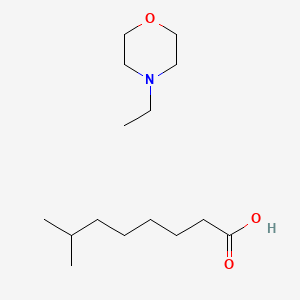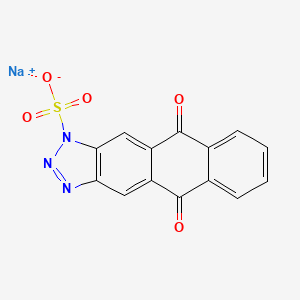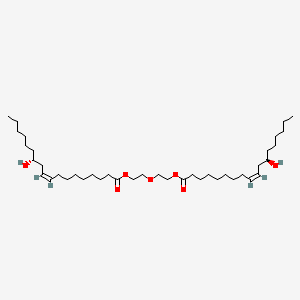
Oxydiethylene diricinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxydiethylene diricinoleate is a chemical compound with the molecular formula C40H74O7 and a molecular weight of 667.01 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is derived from ricinoleic acid, which is a major component of castor oil.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxydiethylene diricinoleate can be synthesized through the esterification of ricinoleic acid with diethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the transesterification of castor oil with diethylene glycol. This process is often catalyzed by an enzyme, such as lipase, to enhance the reaction rate and yield . The reaction is conducted at temperatures ranging from 50°C to 70°C, and the product is purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Oxydiethylene diricinoleate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; carried out under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Oxydiethylene diricinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and surfactants.
Biology: The compound is employed in the formulation of biocompatible materials for drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceutical formulations, particularly in controlled-release drug delivery.
Industry: this compound is utilized in the production of lubricants, plasticizers, and emulsifiers
Wirkmechanismus
The mechanism of action of oxydiethylene diricinoleate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: It interacts with lipid membranes, altering their fluidity and permeability.
Pathways Involved: The compound can modulate signaling pathways related to lipid metabolism and cellular transport.
Vergleich Mit ähnlichen Verbindungen
Oxydiethylene diricinoleate can be compared with other similar compounds, such as:
Zinc Ricinoleate: Known for its odor-adsorption properties, zinc ricinoleate is used in deodorants and odor-neutralizing products.
Diethylene Glycol Dicaprylate: This compound is used as an emollient and skin-conditioning agent in cosmetic formulations.
Polyethylene Glycol Ricinoleate: Employed as a surfactant and emulsifier in various industrial applications.
Uniqueness: this compound stands out due to its unique combination of properties, including its biocompatibility, versatility in chemical reactions, and wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
74356-18-6 |
|---|---|
Molekularformel |
C40H74O7 |
Molekulargewicht |
667.0 g/mol |
IUPAC-Name |
2-[2-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethoxy]ethyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C40H74O7/c1-3-5-7-21-27-37(41)29-23-17-13-9-11-15-19-25-31-39(43)46-35-33-45-34-36-47-40(44)32-26-20-16-12-10-14-18-24-30-38(42)28-22-8-6-4-2/h17-18,23-24,37-38,41-42H,3-16,19-22,25-36H2,1-2H3/b23-17-,24-18-/t37-,38-/m1/s1 |
InChI-Schlüssel |
NJQUPDZEJKATJY-HWDNKUKLSA-N |
Isomerische SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCCOCCOC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


